1-(4-chloro-3-nitrobenzyl)-4-piperidinol
Beschreibung
Eigenschaften
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-11-2-1-9(7-12(11)15(17)18)8-14-5-3-10(16)4-6-14/h1-2,7,10,16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBICQCVHCFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17504571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-4-piperidinol Derivatives
- Example: 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (C₁₂H₁₈Cl₂N₂) Structural Differences: Replaces the nitro group with an amine (-NH₂) at the piperidine 4-position.
Haloperidol and Metabolites
- Haloperidol: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinol Structural Differences: Incorporates a fluorophenyl-oxobutyl chain instead of a nitrobenzyl group.
Neuroactive Piperidinol Derivatives
- Co 101244 Hydrochloride: 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol Structural Differences: Substitutes the nitrobenzyl group with a phenoxyethyl and methylbenzyl moiety. Functional Impact: Acts as an NMDA receptor antagonist, highlighting how substituent polarity and bulk influence neuroactivity.
Pharmacological and Functional Comparisons
Table 1: Pharmacological Profiles of Selected Piperidinol Derivatives
Key Observations :
- Receptor Specificity : Haloperidol’s fluorophenyl and ketone groups enable cross-blood-brain barrier penetration, whereas the nitrobenzyl group’s polarity might limit central nervous system activity.
Metabolism :
- Piperidinol derivatives often undergo hepatic oxidation or conjugation. For example, haloperidol metabolites include reduced (RHP) and pyridinium derivatives .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-chloro-3-nitrobenzyl)-4-piperidinol, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyanidation, nitrile reduction, and cyclization, as seen in structurally similar piperidine derivatives (e.g., 1-benzyl-4-piperidone via 4-chlorobutyryl chloride and benzyl chloride) . Optimization of solvent systems (e.g., anhydrous THF or DMF) and temperature control (e.g., 0–5°C for nitration steps) can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | >90% |
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 75–80 | >95% |
Q. How can researchers validate the structural identity of 1-(4-chloro-3-nitrobenzyl)-4-piperidinol using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ 4.3–4.5 ppm for CH₂), nitro substituent (meta to chloro, δ 8.1–8.3 ppm), and piperidinol ring protons (δ 3.5–4.0 ppm for OH-bearing carbon) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 311.7 (C₁₂H₁₄ClN₂O₃). Fragmentation patterns (e.g., loss of NO₂ or Cl) aid in structural confirmation .
- Common Pitfalls : Overlapping signals in NMR due to rotational isomers; use of deuterated DMSO for resolving OH protons .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility and crystallinity data for 1-(4-chloro-3-nitrobenzyl)-4-piperidinol derivatives?
- Methodology :
- Solubility Profiling : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) to identify optimal conditions for biological assays .
- Polymorphism Studies : Use X-ray crystallography or DSC to analyze crystalline forms. For example, derivatives with para-substituted chlorophenyl groups exhibit higher melting points (187–190°C) compared to ortho-substituted analogs .
Q. How can computational modeling guide the design of 1-(4-chloro-3-nitrobenzyl)-4-piperidinol analogs for NMDA receptor antagonism?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to the NR2B subunit of NMDA receptors. Prioritize analogs with nitro groups positioned for hydrogen bonding with GluN2B residues (e.g., Arg67) .
- QSAR Analysis : Correlate logP values (1.5–2.5) with neuroprotective activity in vitro. Derivatives with logP >2.0 show enhanced blood-brain barrier penetration .
- Validation : In vitro assays measuring IC₅₀ against NMDA-induced cytotoxicity in neuronal cells (e.g., SH-SY5Y line) .
Q. What experimental approaches address discrepancies in reported biological activity across in vitro vs. in vivo models?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Nitro groups are prone to reduction, forming reactive intermediates that may skew in vivo results .
- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and AUC in rodent models. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can clarify metabolic pathways .
Methodological Resources
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